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Compound of Interest

Compound Name: Alantol

Cat. No.: B1169952 Get Quote

Alantolactone: A Comprehensive Technical
Guide
An In-depth Analysis of Physical, Chemical, and
Biological Properties for Researchers and Drug
Development Professionals
Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention

within the scientific community for its diverse pharmacological activities. Extracted from the

roots of plants such as Inula helenium (elecampane), this bioactive compound exhibits a range

of effects, including anti-inflammatory, anticancer, and antimicrobial properties. This technical

guide provides a detailed overview of the physical and chemical properties of Alantolactone,

its mechanisms of action on key signaling pathways, and comprehensive experimental

protocols for its study.

Core Physical and Chemical Properties
A thorough understanding of the physicochemical characteristics of Alantolactone is

fundamental for its application in research and drug development. These properties influence

its solubility, stability, and bioavailability.
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Property Value

Molecular Formula C₁₅H₂₀O₂

Molecular Weight 232.32 g/mol

CAS Number 546-43-0

Appearance White to beige powder

Melting Point 76-79 °C

Boiling Point 275 °C at 760 mmHg

Solubility
Soluble in DMSO (15 mg/mL), sparingly soluble

in water.

Storage Temperature -20°C

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of

Alantolactone.

¹H-NMR Spectroscopy (CDCl₃, 400 MHz): Key chemical shifts (δ) are observed at

approximately 6.18 ppm and 5.60 ppm (corresponding to the exocyclic methylene protons),

4.80 ppm (H-8), and features characteristic of the sesquiterpene backbone.[1]

¹³C-NMR Spectroscopy (CDCl₃): The spectrum displays 15 distinct carbon signals, with

characteristic peaks for the lactone carbonyl carbon, the exocyclic double bond carbons, and

the carbons of the fused ring system.[2][3]

Infrared (IR) Spectroscopy: The IR spectrum of Alantolactone exhibits characteristic

absorption bands for the γ-lactone carbonyl group (around 1770-1750 cm⁻¹) and the C=C

double bond of the α-methylene group (around 1660-1640 cm⁻¹).[4][5]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry typically shows a

protonated molecular ion [M+H]⁺. Fragmentation analysis reveals characteristic losses, such

as the neutral loss of CO and H₂O from the lactone ring, which aids in its structural

confirmation.[4][6][7]
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Key Signaling Pathways Modulated by
Alantolactone
Alantolactone exerts its biological effects by modulating several critical intracellular signaling

pathways implicated in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell

survival. Alantolactone has been shown to inhibit this pathway through multiple mechanisms. It

can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation

to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.
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Caption: Alantolactone inhibits the NF-κB signaling pathway.

Suppression of the STAT3 Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1169952?utm_src=pdf-body
https://www.benchchem.com/product/b1169952?utm_src=pdf-body
https://www.benchchem.com/product/b1169952?utm_src=pdf-body
https://www.benchchem.com/product/b1169952?utm_src=pdf-body-img
https://www.benchchem.com/product/b1169952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a

pivotal role in cell proliferation, survival, and differentiation. In many cancers, STAT3 is

constitutively active. Alantolactone has been demonstrated to selectively suppress both

constitutive and inducible STAT3 activation at tyrosine 705. This inhibition prevents STAT3

dimerization, its translocation to the nucleus, and the expression of its downstream target

genes, such as those involved in cell cycle progression and apoptosis resistance.
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Caption: Alantolactone suppresses the STAT3 signaling pathway.

Induction of Apoptosis
Alantolactone induces programmed cell death, or apoptosis, in various cancer cell lines

through the intrinsic, mitochondria-dependent pathway. This process is often initiated by an

increase in intracellular reactive oxygen species (ROS). The accumulation of ROS leads to

mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane

potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a

cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes that

dismantle the cell.
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Caption: Alantolactone induces apoptosis via the mitochondrial pathway.
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Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key

experiments used to characterize the biological activities of Alantolactone.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cells of interest (e.g., cancer cell line)

96-well plates

Complete culture medium

Alantolactone stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture

medium.[8]

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

Prepare serial dilutions of Alantolactone in complete culture medium from the stock solution.

Remove the medium from the wells and add 100 µL of the Alantolactone dilutions to the

respective wells. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]
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Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at

37°C.[8]

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

Gently shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.[10]

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Start Seed Cells
(96-well plate)

Incubate
(24h)

Treat with
Alantolactone

Incubate
(24-72h)

Add MTT
Reagent

Incubate
(4h) Add DMSO Measure Absorbance

(570 nm) End

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide
Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Cells of interest

6-well plates

Alantolactone stock solution (in DMSO)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Phosphate-buffered saline (PBS)
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Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with various concentrations of Alantolactone for the

desired time.

Harvest the cells, including both adherent and floating populations.

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[12]

Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

Add 400 µL of 1X Binding Buffer to each tube.[12]

Analyze the cells by flow cytometry within one hour.[11] Viable cells are Annexin V-FITC and

PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late

apoptotic/necrotic cells are Annexin V-FITC and PI positive.

Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.

Materials:

Cells of interest

Alantolactone stock solution (in DMSO)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit
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SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-Caspase-3,

anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Treat cells with Alantolactone as required.

Lyse the cells in RIPA buffer on ice.

Clarify the lysates by centrifugation and collect the supernatant.

Determine the protein concentration using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (at the manufacturer's recommended

dilution) overnight at 4°C with gentle shaking.[13]

Wash the membrane three times for 5 minutes each with TBST.[13]
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g.,

1:2000 dilution) for 1 hour at room temperature.[13]

Wash the membrane three times for 5 minutes each with TBST.[13]

Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Use a loading control like β-actin to normalize protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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